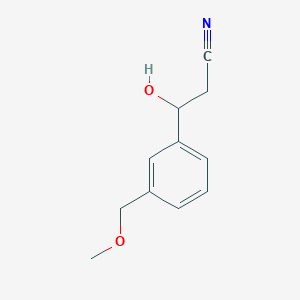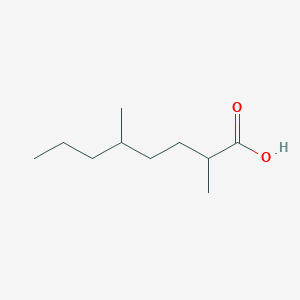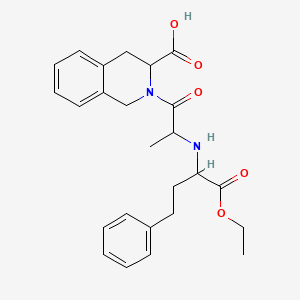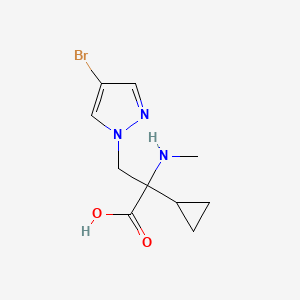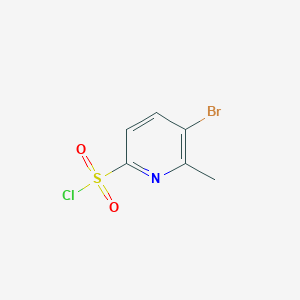
(E)-4-methyloct-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-methyloct-3-enoic acid is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms in its octane chain, with a methyl group attached to the fourth carbon. This compound falls under the category of unsaturated carboxylic acids and is known for its unique structural properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyloct-3-enoic acid typically involves the use of starting materials such as octene derivatives. One common method is the hydroformylation of 4-methyl-1-octene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts like rhodium complexes and high-pressure carbon monoxide and hydrogen gas mixtures.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic oxidation of 4-methyl-3-octene. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methyloct-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form diols or epoxides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens in the presence of halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3,4-diol-octanoic acid.
Reduction: Formation of 4-methyloctanol.
Substitution: Formation of 4-methyl-3,4-dibromo-octanoic acid.
Scientific Research Applications
(E)-4-methyloct-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and resins.
Mechanism of Action
The mechanism of action of (E)-4-methyloct-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The double bond in the compound allows it to participate in various biochemical reactions, including enzyme-catalyzed transformations. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-methyloctanoic acid: Lacks the double bond, making it less reactive in certain chemical reactions.
3-octenoic acid: Has a double bond but lacks the methyl group, affecting its steric and electronic properties.
4-methyl-3-hexenoic acid: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
(E)-4-methyloct-3-enoic acid is unique due to the presence of both a double bond and a methyl group, which confer distinct reactivity and steric effects. This combination makes it a versatile compound in synthetic chemistry and a valuable intermediate in various industrial processes.
Properties
CAS No. |
903503-35-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(E)-4-methyloct-3-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8(2)6-7-9(10)11/h6H,3-5,7H2,1-2H3,(H,10,11)/b8-6+ |
InChI Key |
GRTXIEYPSMTXPB-SOFGYWHQSA-N |
Isomeric SMILES |
CCCC/C(=C/CC(=O)O)/C |
Canonical SMILES |
CCCCC(=CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





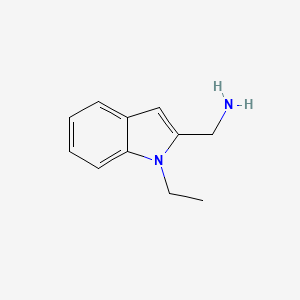
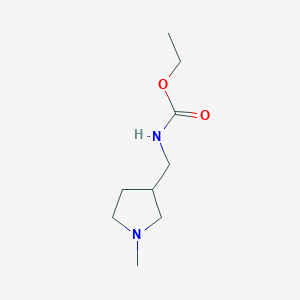
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
